Cas no 1804874-65-4 (2,6-Bis(trifluoromethyl)-3-bromo(trifluoromethoxy)benzene)
2,6-Bis(trifluoromethyl)-3-bromo(trifluoromethoxy)benzene Chemical and Physical Properties
Names and Identifiers
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- 2,6-Bis(trifluoromethyl)-3-bromo(trifluoromethoxy)benzene
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- Inchi: 1S/C9H2BrF9O/c10-4-2-1-3(7(11,12)13)6(20-9(17,18)19)5(4)8(14,15)16/h1-2H
- InChI Key: CKIGGFWZQAAJPC-UHFFFAOYSA-N
- SMILES: BrC1=CC=C(C(F)(F)F)C(=C1C(F)(F)F)OC(F)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 10
- Heavy Atom Count: 20
- Rotatable Bond Count: 1
- Complexity: 334
- XLogP3: 5.6
- Topological Polar Surface Area: 9.2
2,6-Bis(trifluoromethyl)-3-bromo(trifluoromethoxy)benzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013017475-1g |
2,6-Bis(trifluoromethyl)-3-bromo(trifluoromethoxy)benzene |
1804874-65-4 | 97% | 1g |
1,490.00 USD | 2021-06-25 |
2,6-Bis(trifluoromethyl)-3-bromo(trifluoromethoxy)benzene Related Literature
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
Additional information on 2,6-Bis(trifluoromethyl)-3-bromo(trifluoromethoxy)benzene
Recent Advances in the Application of 2,6-Bis(trifluoromethyl)-3-bromo(trifluoromethoxy)benzene (CAS: 1804874-65-4) in Chemical Biology and Pharmaceutical Research
The compound 2,6-Bis(trifluoromethyl)-3-bromo(trifluoromethoxy)benzene (CAS: 1804874-65-4) has recently emerged as a key intermediate in the synthesis of novel bioactive molecules and pharmaceutical agents. This highly fluorinated aromatic compound exhibits unique electronic and steric properties, making it particularly valuable for applications in medicinal chemistry and drug discovery. Recent studies have highlighted its role in the development of potent enzyme inhibitors and receptor modulators, leveraging its ability to influence molecular interactions through strong electron-withdrawing effects.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers utilized 2,6-Bis(trifluoromethyl)-3-bromo(trifluoromethoxy)benzene as a critical building block for the synthesis of selective kinase inhibitors. The compound's trifluoromethyl and bromo substituents were found to significantly enhance binding affinity to target proteins, while the trifluoromethoxy group improved metabolic stability. The resulting inhibitors demonstrated nanomolar potency against several cancer-related kinases, with improved pharmacokinetic profiles compared to earlier generations of inhibitors.
Another significant application was reported in ACS Chemical Biology, where this compound served as a precursor for the development of fluorine-containing probes for protein labeling. The multiple fluorine atoms in 2,6-Bis(trifluoromethyl)-3-bromo(trifluoromethoxy)benzene enabled efficient 19F NMR detection, allowing researchers to study protein-ligand interactions in complex biological systems. This approach has opened new avenues for fragment-based drug discovery and the characterization of challenging protein targets.
The synthetic utility of 1804874-65-4 has been further demonstrated in the construction of novel heterocyclic systems. A recent publication in Organic Letters detailed its use in palladium-catalyzed cross-coupling reactions to create diverse benzannulated structures. The electron-deficient nature of the aromatic ring facilitated unusual reaction pathways, leading to compounds with potential as anti-inflammatory agents. These findings underscore the versatility of this building block in medicinal chemistry.
From a safety and handling perspective, recent toxicological studies have provided important data on 2,6-Bis(trifluoromethyl)-3-bromo(trifluoromethoxy)benzene. While the compound shows good stability under standard laboratory conditions, special precautions are recommended when handling due to its potential respiratory irritant properties. These findings have been incorporated into updated material safety data sheets, ensuring safer handling procedures in research and industrial settings.
Looking forward, the unique properties of 1804874-65-4 continue to inspire innovative applications. Current research directions include its incorporation into covalent inhibitors targeting cysteine residues, development of PET radiotracers utilizing the bromine atom for isotopic substitution, and exploration of its liquid crystalline properties for material science applications. The compound's multifaceted utility ensures its ongoing importance in chemical biology and pharmaceutical research.
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